An In-depth Technical Guide to the Chemical Properties of 2-Hexanoylthiophene
An In-depth Technical Guide to the Chemical Properties of 2-Hexanoylthiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexanoylthiophene, a derivative of the heterocyclic compound thiophene, is a molecule of interest in organic synthesis and medicinal chemistry. Its unique structural features, combining an aromatic thiophene ring with a six-carbon acyl chain, impart a range of chemical properties that make it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. This technical guide provides a comprehensive overview of the core chemical properties of 2-Hexanoylthiophene, including its physical characteristics, spectral data, chemical reactivity, and detailed experimental protocols.
Chemical and Physical Properties
2-Hexanoylthiophene is a colorless to light yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 26447-67-6[1] |
| Molecular Formula | C₁₀H₁₄OS[1] |
| Molecular Weight | 182.28 g/mol [1] |
| Boiling Point | 117-119 °C at 1 Torr |
| Density | 1.065 g/cm³ |
| Appearance | Liquid[1] |
| Refractive Index | Data not available |
| Melting Point | Data not available |
| Solubility | Data not available |
Spectral Data
The structural elucidation of 2-Hexanoylthiophene is supported by various spectroscopic techniques. The following tables summarize the key spectral data.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| Data not available |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| Data not available |
Chemical Reactivity
The chemical reactivity of 2-Hexanoylthiophene is primarily dictated by the interplay between the electron-rich thiophene ring and the electrophilic carbonyl group of the hexanoyl chain.
Electrophilic Aromatic Substitution
The thiophene ring is susceptible to electrophilic aromatic substitution. The acyl group is a deactivating group and a meta-director. However, the strong activating effect of the sulfur atom in the thiophene ring still allows for further substitution reactions.
Reactions at the Carbonyl Group
The ketone functional group in 2-Hexanoylthiophene undergoes a variety of reactions typical of carbonyl compounds. These include reduction to an alcohol or a methylene group, and nucleophilic addition reactions.
Experimental Protocols
Detailed methodologies for key experiments involving the synthesis and potential transformations of 2-Hexanoylthiophene are provided below.
Synthesis of 2-Hexanoylthiophene via Friedel-Crafts Acylation
This protocol describes the synthesis of 2-Hexanoylthiophene from thiophene and hexanoyl chloride.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of 2-Hexanoylthiophene.
Procedure:
-
In a 5-liter five-necked flask, combine 187.3 g (2.23 mol) of thiophene, 300 g (2.23 mol) of n-hexanoyl chloride, and 2.7 liters of dry benzene.
-
Cool the mixture to below 0 °C.
-
While stirring, add 237.9 g (0.913 mol) of SnCl₄ dropwise over 1 hour, maintaining the temperature below 0 °C.
-
Stir the mixture for 30 minutes below 0 °C, then allow it to gradually warm to room temperature while stirring for an additional 3.5 hours.
-
After the reaction is complete, add 2 liters of 10% HCl to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer and wash it successively with three 500 ml portions each of 10% HCl, water, 5% Na₂CO₃, and water.
-
Dry the organic layer with CaCl₂ and remove the solvent by distillation to obtain the crude product.
-
Purify the crude product by reduced-pressure distillation under a nitrogen atmosphere to yield pure 2-Hexanoylthiophene.
Reduction of the Carbonyl Group (Wolff-Kishner Reduction)
This protocol describes a general procedure for the reduction of a thienyl ketone to the corresponding alkylthiophene.
Diagram of the Reduction Workflow:
Caption: Workflow for the Wolff-Kishner reduction.
Procedure:
-
Combine the thienyl ketone (e.g., 2-Hexanoylthiophene), an excess of 85% hydrazine hydrate, and ethylene glycol as a solvent in a reaction flask.
-
Heat the solution to distill off water and excess hydrazine hydrate.
-
After cooling, add potassium hydroxide pellets.
-
Heat the mixture to induce a vigorous reaction with the evolution of nitrogen gas.
-
Continue heating until the reaction subsides.
-
After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
-
Wash the organic extract, dry it over a drying agent, and purify the product by distillation.[2]
Other Potential Transformations
The carbonyl group of 2-Hexanoylthiophene can also be a site for other important organic reactions:
-
Clemmensen Reduction: An alternative to the Wolff-Kishner reduction for converting the ketone to an alkane, using zinc amalgam and hydrochloric acid. This method is suitable for substrates that are stable in acidic conditions.[3][4][5][6][7]
-
Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into an alkene, allowing for carbon chain extension and functionalization.[8][9][10]
-
Grignard Reaction: Addition of a Grignard reagent to the carbonyl group will produce a tertiary alcohol, providing a route to more complex branched structures.[11][12][13][14]
Logical Relationship of Reactivity:
Caption: Reactivity map of 2-Hexanoylthiophene.
Conclusion
2-Hexanoylthiophene is a valuable intermediate with a rich and versatile chemistry. Its physical and spectral properties are well-defined, and its reactivity at both the thiophene ring and the carbonyl group allows for a wide range of chemical transformations. The experimental protocols provided herein offer a practical guide for the synthesis and further functionalization of this compound, making it a useful tool for researchers in organic synthesis and drug development. Further investigation into its biological activities could reveal its potential as a lead compound in the development of new therapeutic agents.
References
- 1. Page loading... [wap.guidechem.com]
- 2. datapdf.com [datapdf.com]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Clemmensen reduction [unacademy.com]
- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. CN103896909A - Synthesis method of 2-thiopheneethanol - Google Patents [patents.google.com]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
